molecular formula C9H15NO4S B1486725 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid CAS No. 1203045-74-2

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid

Cat. No. B1486725
M. Wt: 233.29 g/mol
InChI Key: VQMFTCLAUIDDFL-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1203045-74-2 . It has a molecular weight of 233.29 . The IUPAC name for this compound is 1-(cyclopropylsulfonyl)-3-piperidinecarboxylic acid . It is a solid substance .


Molecular Structure Analysis

The InChI code for 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid is 1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid is a solid substance . It has a molecular weight of 233.29 . The IUPAC name for this compound is 1-(cyclopropylsulfonyl)-3-piperidinecarboxylic acid .

Scientific Research Applications

Anticancer Applications

  • Scientific Field : Pharmacology of Anti-Cancer Drugs .
  • Summary of Application : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It has been observed to have therapeutic properties including anticancer potential .
  • Methods of Application : In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
  • Results or Outcomes : The treatment leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .

Synthesis and Pharmacological Applications

  • Scientific Field : Physical Chemistry and Chemical Physics .
  • Summary of Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

properties

IUPAC Name

1-cyclopropylsulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMFTCLAUIDDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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